3-Cyano-6-methylchromone
Overview
Description
3-Cyano-6-methylchromone, also known as 6-Methylchromone-3-carbonitrile, is a chemical compound with the molecular formula C11H7NO2 and a molecular weight of 185.18 . It appears as a pale yellow powder .
Physical And Chemical Properties Analysis
This compound is a pale yellow powder . It has a molecular weight of 185.18 . The melting point is reported to be between 146-152 °C .
Scientific Research Applications
Photodiode Application
3-Cyano-6-methylchromone has been studied for its potential in photodiode applications. In a study by Ibrahim, Farag, and El-Gohary (2015), a compound derived from 6-methylchromone-3-carbonitrile demonstrated strong visible emission and good rectifying properties when exposed to visible light, suggesting its usefulness in optoelectronic applications (Ibrahim, Farag, & El-Gohary, 2015).
Heterocyclic Chemistry
The chemical reactivity of 6-methylchromone-3-carbonitrile, closely related to this compound, has been explored in the synthesis of various heterocyclic systems. This research by Ibrahim and El-Gohary (2016) indicates potential applications in the development of new chemical compounds (Ibrahim & El-Gohary, 2016).
Energy and Calorimetry
Research by Flores et al. (2014) investigated the energies of combustion of compounds including 6-methylchromone-2-carboxylic acid, providing insights into their thermodynamic properties. This could have implications for energy-related applications of chromone derivatives (Flores et al., 2014).
Synthesis of Anti-allergic Substances
3-Cyanochromones have been utilized in the synthesis of anti-allergic substances, as they enhance the dienophilic nature of carbon-carbon double bonds in the cyclic enone system. This research area, explored by Reddy et al. (2004), could lead to the development of new pharmacological agents (Reddy et al., 2004).
Photophysical Properties
Rohman et al. (2019) examined the solvent-dependent photophysical properties of 3-cyano chromone, which could be significant for understanding its behavior in various environments and potential applications in material sciences (Rohman et al., 2019).
Photovoltaic Device Application
6-Methylchromone-3-carbonitrile, closely related to this compound, has shown potential in photovoltaic device applications, as indicated by research conducted by Halim et al. (2018). This suggests possible uses in the development of solar energy technologies (Halim et al., 2018).
Acetylcholinesterase Inhibition Activity
The binding interaction of chromone derivatives, including 3-cyanochromone, with human serum albumin has been studied by Rohman et al. (2019), focusing on their potential as acetylcholinesterase inhibitors. This research could have implications for the development of treatments for conditions such as Alzheimer's disease (Rohman et al., 2019).
Safety and Hazards
While specific safety and hazard information for 3-Cyano-6-methylchromone is not available, it’s important to handle all chemical substances with care. Avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Properties
IUPAC Name |
6-methyl-4-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRLRLMPBIRUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350962 | |
Record name | 3-Cyano-6-methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50743-18-5 | |
Record name | 3-Cyano-6-methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-6-methylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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